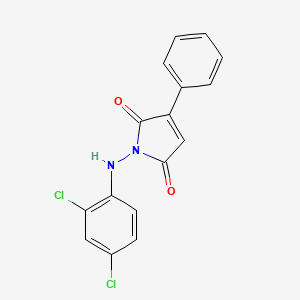

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2,4-dichloroanilino)-3-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(20)22)10-4-2-1-3-5-10/h1-9,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBLZDCLRUJFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichloroaniline with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-dichloroaniline+maleic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione can be contextualized against related pyrrole-dione derivatives. Key comparisons include substituent effects, molecular weight, and applications.

Table 1: Comparative Analysis of Pyrrole-2,5-dione Derivatives

Key Findings

Substituent Effects :

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in fluoroimide) enhance stability and bioactivity by polarizing the pyrrole-dione core .

- Steric Influence : Bulky groups like benzyl () or steroid moieties (U-73122) reduce enzymatic hydrolysis but may limit membrane permeability .

- Position-Specific Activity : Substitution at the 1-position (e.g., dichlorophenyl in ) correlates with higher lipophilicity and pesticidal activity, whereas 3-phenyl derivatives may favor aromatic stacking in enzyme binding .

Biological Activity: PLC Inhibition: U-73122’s steroid-pyrrole hybrid structure demonstrates the importance of hydrophobic substituents in PLC inhibition, a trait less pronounced in simpler dichloroanilino derivatives . Pesticidal Use: Fluoroimide’s 4-fluorophenyl and dichloro groups optimize pesticidal efficacy, suggesting that halogenation patterns are critical for agrochemical design .

Synthetic Accessibility: Derivatives with fewer halogen atoms (e.g., 1-benzyl-3-chloro-4-fluoroanilino compound) are synthesized via nucleophilic substitution, while heavily halogenated analogs (e.g., ) require multi-step protocols involving chlorinated precursors .

Biological Activity

1-(2,4-Dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione (CAS Number: 271254-72-9) is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H10Cl2N2O2 and a molar mass of 333.17 g/mol, this pyrrole derivative exhibits a range of pharmacological properties that warrant detailed investigation.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-dione exhibit various biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound this compound has been studied for its potential as an inhibitor of tyrosine kinases, which are critical in cancer progression.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines. For instance, related pyrrole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from M to M .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | GI50 (M) | Cancer Cell Line |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |

| SW-620 | ||

| Colo-205 |

The proposed mechanism for the anticancer activity involves the inhibition of growth factor receptors such as EGFR and VEGFR2. Molecular docking studies suggest that these compounds can form stable complexes with the ATP-binding domains of these receptors, disrupting their signaling pathways essential for tumor growth .

Anti-inflammatory Properties

In addition to anticancer effects, derivatives of pyrrole-2,5-dione have been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in activated human peripheral blood mononuclear cells (PBMCs) .

Table 2: Anti-inflammatory Activity

| Compound Name | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound 2a | 75% (IL-6) | 50 |

| 70% (TNF-α) | 50 |

Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been highlighted in various studies. Compounds similar to this compound showed activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Studies

One notable study involved the synthesis and testing of several pyrrole derivatives on their ability to inhibit cancer cell proliferation and inflammatory responses. The findings indicated that modifications in side groups significantly affected their biological activity .

Q & A

Q. What are the recommended methods for synthesizing 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, and how can reaction yields be optimized?

Synthesis typically involves condensation of 2,4-dichloroaniline with a phenyl-substituted maleic anhydride precursor , followed by cyclization under acidic or thermal conditions. Key steps include:

- Precursor activation : Use of catalysts like acetic acid or p-toluenesulfonic acid to facilitate imine formation .

- Cyclization control : Temperature gradients (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions.

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and employ recrystallization (e.g., ethanol/water mixtures) for purification. Reported yields range from 45–68% depending on substituent reactivity .

Q. Which analytical techniques are critical for characterizing the structural purity of this compound?

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions using SHELXL refinement (e.g., bond angles, torsion angles) .

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., dichlorophenyl vs. phenyl group splitting patterns). For example, the 2,4-dichloroanilino group shows distinct deshielding in the 7.5–8.2 ppm range .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test interactions with targets like GABA transaminase (IC₅₀ determination via fluorometric assays) .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess baseline toxicity .

- Molecular docking : Preliminary in silico studies (AutoDock, MOE) to predict binding affinities to receptors like NMDA or serotonin transporters .

Advanced Research Questions

Q. How can crystallography data resolve discrepancies in reported molecular geometries?

- SHELX refinement : Use high-resolution X-ray data (e.g., < 1.0 Å) to model thermal displacement parameters (ADPs) and detect disorder in dichlorophenyl/phenyl groups .

- Twinned data correction : Apply SHELXL’s TWIN/BASF commands to address pseudosymmetry artifacts in crystal lattices .

- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric parameters align with DFT-calculated structures .

Q. What strategies address contradictions in reactivity studies (e.g., unexpected cycloaddition products)?

- Mechanistic probes : Use deuterated solvents (e.g., DMSO-d₆) in ¹H NMR to track proton transfer pathways during reactions .

- Computational modeling : Perform DFT calculations (Gaussian, ORCA) to map transition states and identify competing pathways (e.g., [4+2] vs. [3+2] cycloadditions) .

- In situ monitoring : Employ ReactIR or HPLC-MS to detect intermediates (e.g., zwitterionic adducts) that deviate from expected pathways .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- pH-dependent stability assays : Incubate in buffers (pH 2–10) and quantify degradation via HPLC-UV at λ = 254 nm. Chlorinated analogs show reduced stability at pH > 8 due to dehalogenation .

- Light sensitivity tests : Expose to UV-Vis light (300–500 nm) and monitor photodegradation products using LC-MS .

- Microsomal stability : Use liver microsomes (human/rat) to assess metabolic half-life (t₁/₂) and identify cytochrome P450-mediated oxidation sites .

Q. What advanced techniques validate its interaction with biological macromolecules?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized protein targets .

- Cryo-EM/X-ray co-crystallography : Resolve binding modes in enzyme complexes (e.g., GABA transaminase) at 2.5–3.0 Å resolution .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.